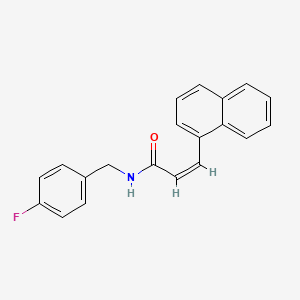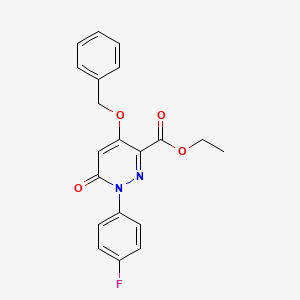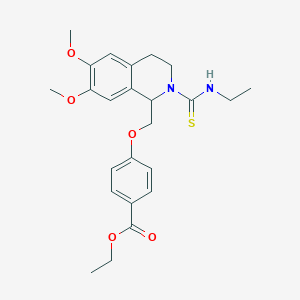
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a pyrimidine derivative that has been extensively researched in recent years due to its potential uses in various fields including medicinal chemistry, drug discovery, and material science. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of this compound is C14H17N3O3S2 and it has a molecular weight of 339.43. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
Kinetics and Mechanism Studies
The kinetics and mechanism of reactions involving methyloxo(dithiolato)rhenium(V) complexes were studied, where compounds similar to 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine acted in oxygen transfer processes. This research contributes to understanding the reaction schemes and activation parameters in inorganic chemistry, highlighting the role of similar compounds in facilitating oxygen atom transfer to metals like rhenium (Lente & Espenson, 2000).
Antibacterial Agents
A series of pyrido(2,3-d)pyrimidine antibacterial agents were developed, showcasing the application of compounds structurally related to this compound. These derivatives exhibited significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, indicating the potential of such compounds in developing new antibacterial drugs (Matsumoto & Minami, 1975).
Structural Analysis
The crystal and molecular structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was determined, providing insights into the structural characteristics of compounds with similar functional groups. The study highlighted the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, essential for understanding the chemical behavior and reactivity of such compounds (Girish et al., 2008).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies predicted the inhibition efficiencies of piperidine derivatives on iron corrosion. These investigations are crucial for developing new materials and coatings that protect against corrosion, underscoring the utility of piperidine derivatives in materials science (Kaya et al., 2016).
Antimicrobial Activity
The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for antimicrobial activity demonstrated the potential of compounds with structural similarities to this compound in contributing to the development of new antimicrobial agents. Some derivatives exhibited good activity against pathogenic bacterial and fungal strains, indicating their promise in addressing antimicrobial resistance (Mallesha & Mohana, 2014).
Mecanismo De Acción
Mode of Action
It is known that many piperidine derivatives have significant activity against various targets . The compound may interact with its targets, leading to changes in their function or activity. The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways , but the specific pathways influenced by this compound require further investigation.
Propiedades
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-12-5-6-15(21-12)22(18,19)17-10-7-13(8-11-17)20-14-4-2-3-9-16-14/h2-6,9,13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCBIUCNREVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)
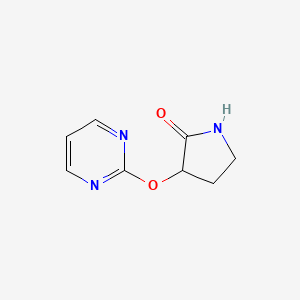

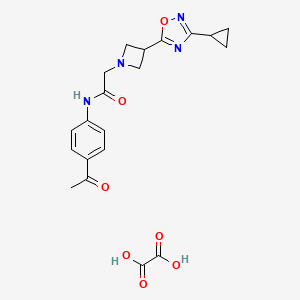
![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)
![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)
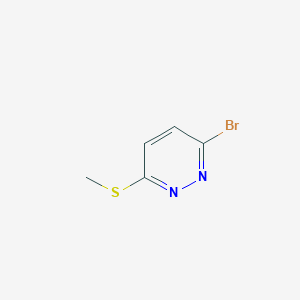
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)
